2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps. The starting materials typically include 1,3-benzodioxole, 4-chlorobenzaldehyde, and thiourea. The synthesis can be divided into the following key steps:
Formation of the Benzodioxole Derivative: This step involves the reaction of 1,3-benzodioxole with an appropriate reagent to introduce the oxoethyl group.
Thieno[2,3-d]pyrimidin-4-one Core Formation: The core structure is formed through a cyclization reaction involving thiourea and 4-chlorobenzaldehyde under acidic conditions.
Final Coupling: The benzodioxole derivative is then coupled with the thieno[2,3-d]pyrimidin-4-one core under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzodioxole and chlorophenyl groups may play a role in binding to the target, while the thieno[2,3-d]pyrimidin-4-one core may be involved in the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds containing the 1,3-benzodioxole moiety, such as 1,3-benzodioxol-5-ethanol, are structurally similar and may exhibit similar biological activities.
Thieno[2,3-d]pyrimidin-4-one Derivatives: Compounds with the thieno[2,3-d]pyrimidin-4-one core, such as certain kinase inhibitors, share structural similarities and may have related mechanisms of action.
Uniqueness
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to the combination of its functional groups and core structure. This unique combination may confer specific properties and activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C24H17ClN2O4S2 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
10-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-11-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C24H17ClN2O4S2/c25-14-5-7-15(8-6-14)27-23(29)21-16-2-1-3-20(16)33-22(21)26-24(27)32-11-17(28)13-4-9-18-19(10-13)31-12-30-18/h4-10H,1-3,11-12H2 |
InChI Key |
WNNOXPDAYPHCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.